{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine
Overview
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is a colorless volatile liquid that reacts with acids to form salts, and with bases to form bases, indicating that it is amphoteric .
Molecular Structure Analysis
Pyrrole has a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of your compound would depend on the positions of the methyl, tetrahydrothieno, and amine groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrrole itself is a colorless liquid at room temperature and has a strong, unpleasant odor .Scientific Research Applications
Synthesis and Characterization
This compound is used in the synthesis of pyrrolylpyridines from alkynes and isothiocyanates. Pyrroles and pyridines, along with their hydrogenated derivatives, are essential in various biological activities and practical applications. This synthesis contributes to the development of new properties and applications in chemistry and biology (Nedolya et al., 2015).
The compound is part of a study on the synthesis and characterisation of new Schiff base monomers. These monomers, including various derivatives of pyrroles and pyridines, have potential applications in materials science (Amer et al., 2017).
Novel Derivative Synthesis
Research has been conducted on synthesizing novel thieno[2,3-d]pyrimidine derivatives containing this compound. These derivatives have potential applications in materials and medicinal chemistry (Ho & Suen, 2009).
The compound is involved in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. Such syntheses are crucial in developing new chemical entities with potential pharmacological applications (Nechayev et al., 2013).
Another application is in the development of midrange affinity fluorescent Zn(II) sensors. These sensors are critical in biological imaging and have significant implications in biochemistry and cellular biology (Nolan et al., 2006).
Anticancer Research
- The compound has been studied in the synthesis of anticancer agents. Tetrahydropyridine derivatives, including this compound, have shown potential in developing new, potent, and less toxic anticancer agents (Redda et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-methyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-15-7-4-10-11(8-14)13(17-12(10)9-15)16-5-2-3-6-16/h2-3,5-6H,4,7-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFCMXQVHOZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2CN)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.